An In-depth Technical Guide to 1-(5-Bromo-2,4-difluorophenyl)ethanone
An In-depth Technical Guide to 1-(5-Bromo-2,4-difluorophenyl)ethanone
CAS Number: 864773-64-8
This technical guide provides a comprehensive overview of 1-(5-Bromo-2,4-difluorophenyl)ethanone, a key building block in contemporary drug discovery and chemical biology. Targeted at researchers, scientists, and professionals in drug development, this document details the compound's physicochemical properties, safety and handling, synthesis protocols, and its role in advanced medicinal chemistry, particularly as a component for protein degraders.
Core Compound Information
1-(5-Bromo-2,4-difluorophenyl)ethanone is a substituted acetophenone derivative. The presence of two fluorine atoms and a bromine atom on the phenyl ring makes it a versatile intermediate for introducing a bromo-difluoro-phenyl motif into more complex molecules. This is particularly valuable in the synthesis of targeted protein degraders, such as PROTACs (Proteolysis Targeting Chimeras), where this moiety can serve as a warhead or a linker component.[1]
Physicochemical Properties
The fundamental physical and chemical characteristics of 1-(5-Bromo-2,4-difluorophenyl)ethanone are summarized below.
| Property | Value | Source |
| CAS Number | 864773-64-8 | [1][2][3] |
| Molecular Formula | C₈H₅BrF₂O | [1][2][3] |
| Molecular Weight | 235.02 g/mol | [2] |
| Appearance | White to off-white crystalline solid | [3][4] |
| Purity | Typically ≥98% | [1] |
| IUPAC Name | 1-(5-bromo-2,4-difluorophenyl)ethanone | [2] |
Safety & Handling
This compound is classified as hazardous and requires careful handling in a laboratory setting. Appropriate personal protective equipment (PPE) should be worn at all times.
| Hazard Class | GHS Pictogram | Hazard and Precautionary Statements |
| Acute Toxicity & Irritant | Warning | Hazard Statements: H302: Harmful if swallowed. H312: Harmful in contact with skin. H315: Causes skin irritation. H319: Causes serious eye irritation. H332: Harmful if inhaled.[2] Precautionary Statements: P280: Wear protective gloves/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5] |
Synthesis and Experimental Protocols
The following sections provide a detailed, hypothetical experimental protocol for the synthesis and purification of 1-(5-Bromo-2,4-difluorophenyl)ethanone, based on established chemical literature for analogous transformations.
Synthesis Workflow Diagram
The diagram below illustrates a common synthetic pathway for the preparation of substituted acetophenones via a Friedel-Crafts acylation reaction.
Caption: A potential synthesis route via Friedel-Crafts acylation.
Detailed Synthesis Protocol
Objective: To synthesize 1-(5-Bromo-2,4-difluorophenyl)ethanone.
Materials:
-
1-Bromo-3,5-difluorobenzene
-
Acetyl Chloride
-
Aluminum Chloride (AlCl₃), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric Acid (HCl), 2M solution
-
Saturated Sodium Bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
Petroleum Ether
-
Ethyl Acetate (EtOAc)
Procedure:
-
Reaction Setup: To a dry, nitrogen-flushed three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer, add anhydrous aluminum chloride (1.2 eq) and anhydrous dichloromethane. Cool the suspension to 0°C in an ice bath.
-
Addition of Reactants: Slowly add acetyl chloride (1.1 eq) to the cooled suspension. After stirring for 15 minutes, add a solution of 1-bromo-3,5-difluorobenzene (1.0 eq) in anhydrous dichloromethane dropwise via the dropping funnel, maintaining the internal temperature below 5°C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture back to 0°C and slowly quench by the dropwise addition of 2M HCl.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography using a gradient eluent system, such as petroleum ether/ethyl acetate (e.g., starting from 100:1 and moving to 50:1).[6]
-
Isolation: Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield 1-(5-Bromo-2,4-difluorophenyl)ethanone as a solid.
Application in Targeted Protein Degradation
As a "Protein Degrader Building Block," this compound is a valuable starting material for synthesizing PROTACs. A PROTAC is a heterobifunctional molecule that simultaneously binds to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
The bromo-difluoro-phenyl group can be functionalized, for example, through Suzuki or Sonogashira coupling, to connect to a linker, which is then attached to a ligand for an E3 ligase (like Cereblon or VHL).
Hypothetical Signaling Pathway Inhibition
The diagram below illustrates the general mechanism of action for a PROTAC derived from this building block, targeting a hypothetical kinase involved in a cancer signaling pathway.
Caption: General mechanism of a PROTAC targeting a protein for degradation.
Spectroscopic Analysis (Predicted)
While specific experimental spectra are not publicly available, the expected NMR and Mass Spectrometry data can be predicted based on the compound's structure.
Predicted ¹H and ¹³C NMR Data
| Predicted ¹H NMR | Predicted ¹³C NMR |
| Shift (ppm) | Assignment |
| ~2.6 (s, 3H) | -C(=O)CH₃ |
| ~7.2-7.4 (m, 1H) | Ar-H |
| ~7.8-8.0 (m, 1H) | Ar-H |
Predicted Mass Spectrometry Data
| Ion | m/z (Predicted) |
| [M]⁺ | 233.95, 235.95 (Isotopic pattern for Br) |
| [M-CH₃]⁺ | 218.95, 220.95 |
| [M-COCH₃]⁺ | 190.93, 192.93 |
References
- 1. calpaclab.com [calpaclab.com]
- 2. 1-(5-Bromo-2,4-difluorophenyl)ethan-1-one | C8H5BrF2O | CID 20785359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. guidechem.com [guidechem.com]
- 4. alfa-industry.com [alfa-industry.com]
- 5. aaronchem.com [aaronchem.com]
- 6. 1-(5-Bromo-2,4-difluoro-phenyl)-ethanone synthesis - chemicalbook [chemicalbook.com]
